tert-Butylbetaxolol

Description

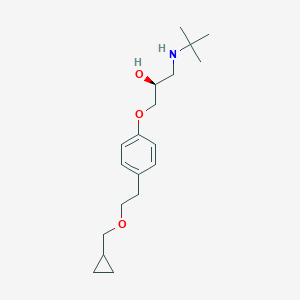

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(tert-butylamino)-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO3/c1-19(2,3)20-12-17(21)14-23-18-8-6-15(7-9-18)10-11-22-13-16-4-5-16/h6-9,16-17,20-21H,4-5,10-14H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWIKOAOZUSHMV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921579 | |

| Record name | 1-(tert-Butylamino)-3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114987-56-3 | |

| Record name | tert-Butylbetaxolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114987563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butylbetaxolol and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for producing single-enantiomer pharmaceuticals. For tert-Butylbetaxolol, the (S)-enantiomer is typically the more active form. Strategies to achieve high enantiomeric purity include kinetic resolution and the use of chiral catalysts or auxiliaries.

Hydrolytic kinetic resolution (HKR) is a powerful technique for separating racemic mixtures of terminal epoxides, which are key intermediates in the synthesis of β-blockers. nih.gov This method involves the enantioselective ring-opening of the epoxide with water, catalyzed by a chiral complex. One enantiomer is hydrolyzed to a diol, while the other remains as an unreacted epoxide, allowing for their separation.

For the synthesis of (S)-betaxolol, a key intermediate is the corresponding (S)-epoxide. The HKR of the racemic epoxide precursor to betaxolol (B1666914) can be efficiently achieved using chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalyst. researchgate.netnih.gov This process is highly practical as it uses water as the reagent, requires no additional solvent, and can be performed with low catalyst loadings (less than 0.5 mol%). nih.gov The reaction yields the desired (S)-epoxide with high enantiomeric excess (ee) and the corresponding (R)-1,2-diol. nih.govresearchgate.net The (S)-epoxide is then reacted with tert-butylamine (B42293) to yield (S)-tert-Butylbetaxolol.

Table 1: Hydrolytic Kinetic Resolution (HKR) of a Terminal Epoxide Precursor

| Catalyst | Reagent | Outcome | Enantiomeric Purity (ee) |

| (R,R)-(salen)Co(III)OAc | Water | (S)-Epoxide and (R)-1,2-Diol | >98% for both products |

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical methods for achieving enantioselectivity. mt.comnih.gov Enzymes, particularly hydrolases like lipases and proteases, are widely used in the kinetic resolution of racemic alcohols or their esters. rsc.org

In the context of betaxolol synthesis, enzymatic hydrolysis has been successfully applied. One reported strategy involves the hydrolysis of racemic N,O-bisacetylated betaxolol. researchgate.net Various enzymes, including subtilisin, α-chymotrypsin, and lipases, were screened for their effectiveness. Subtilisin, in particular, demonstrated the ability to selectively hydrolyze the (S)-enantiomer, yielding (S)-betaxolol with 91% ee. Another enzyme, protease from Aspergillus melleus, also showed selectivity for the (S)-enantiomer, providing the product with 75% ee. researchgate.net These biocatalytic methods highlight the potential for developing green and efficient pathways to enantiopure β-blockers. mpg.deuni-greifswald.de Another approach involves the enantioselective oxidation of sulfides to sulfoxides, as demonstrated by the use of cyclohexanone (B45756) monooxygenase, which can produce enantiopure (R)-tert-butyl tert-butanethiosulfinate, showcasing the enzyme's specificity with tert-butyl groups. nih.gov

Table 2: Enzymatic Resolution of N,O-bisacetylated Betaxolol

| Enzyme | Selectivity | Product | Enantiomeric Excess (ee) |

| Subtilisin | (S)-enantiomer | (S)-Betaxolol | 91% |

| Protease (Aspergillus melleus) | (S)-enantiomer | (S)-Betaxolol | 75% |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. williams.edunih.gov After the desired chiral center is created, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis. williams.edu

While specific examples detailing the use of chiral auxiliaries for this compound are not extensively documented in readily available literature, the principle can be applied to its synthesis. For instance, Evans oxazolidinone auxiliaries are widely used to direct the alkylation of N-acyl derivatives to create chiral centers. williams.edu Similarly, Ellman's tert-butanesulfinamide has become a versatile chiral auxiliary for the asymmetric synthesis of a vast array of chiral amines. osi.lvrsc.orgyale.edu A synthetic route could envision the reaction of a key aldehyde precursor of this compound with (R)- or (S)-tert-butanesulfinamide to form a sulfinimine, which would then undergo diastereoselective reduction or addition of an organometallic reagent, followed by removal of the auxiliary to yield the chiral amine moiety of this compound.

Enzymatic Catalysis and Biocatalytic Pathways for Stereoselective Formation

Development of Asymmetric Synthesis Protocols for this compound

The development of asymmetric synthesis protocols aims to create the desired stereocenter directly, rather than separating a racemic mixture. A common and effective strategy for many β-blockers involves starting from a commercially available, enantiopure three-carbon building block. researchgate.net

For the synthesis of (S)-tert-Butylbetaxolol, a highly efficient route starts with (R)-epichlorohydrin or a derivative like (S)-glycidyl tosylate. researchgate.net The synthesis begins with the alkylation of the phenolic precursor, 4-(2-(cyclopropylmethoxy)ethyl)phenol, with the chiral electrophile. This reaction establishes the stereocenter of the future molecule. The subsequent ring-opening of the resulting chiral epoxide with tert-butylamine directly yields the target (S)-tert-Butylbetaxolol with high enantiomeric purity. This approach is convergent and highly efficient as the chirality is installed early in the synthesis using a readily available chiral precursor.

Synthesis of Key Precursor Molecules and Advanced Intermediates

The synthesis of this compound relies on the preparation of key precursors. The primary precursor is the phenolic compound, 4-(2-(cyclopropylmethoxy)ethyl)phenol.

A common synthesis for this phenol (B47542) starts from 4-hydroxyphenylacetic acid.

Esterification: The carboxylic acid is first protected, typically as a methyl or ethyl ester.

Etherification: The phenolic hydroxyl group is then alkylated with cyclopropylmethyl bromide to form the cyclopropylmethoxy ether.

Reduction: The ester group is reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Activation and Epoxidation: The resulting alcohol is often converted to a tosylate or mesylate, which is then used to alkylate a glycerol (B35011) derivative to form an epoxide, or the alcohol is converted into an epoxide through other multi-step sequences.

An alternative route involves the direct etherification of 4-(2-methoxyethyl)phenol, followed by steps to introduce the aminopropanol (B1366323) side chain. researchgate.net A crucial intermediate in many synthetic routes is the terminal epoxide, 1-(2-(cyclopropylmethoxy)ethyl)phenoxy)-2,3-epoxypropane, which is then opened by tert-butylamine. researchgate.net

Exploration of Novel and Efficient Synthetic Routes for β-Blocker Analogues

Research into the synthesis of other β-blocker analogues provides insights into novel and potentially more efficient routes that could be adapted for this compound.

For example, the asymmetric synthesis of metoprolol (B1676517) has been achieved using a La-Li-BINOL (LLB) complex as a catalyst in a nitroaldol (Henry) reaction, furnishing the product with high enantiomeric excess. researchgate.nettubitak.gov.tr This catalytic asymmetric C-C bond-forming reaction represents a powerful method for creating the chiral center.

Another relevant example is the chemoenzymatic synthesis of the β-blocker bunitrolol. researchgate.net This approach utilized an enzymatic kinetic resolution of a racemic chlorohydrin intermediate, which is structurally similar to the epoxide precursor of betaxolol. This highlights how combining enzymatic steps with chemical transformations can lead to highly efficient and selective syntheses. researchgate.net These advanced catalytic and biocatalytic methods offer promising avenues for optimizing the synthesis of this compound and other structurally related β-blockers.

Stereochemical Investigations and Enantiomeric Characterization of Tert Butylbetaxolol

Methodologies for Absolute Configuration Determination of tert-Butylbetaxolol Stereoisomers

The determination of the absolute configuration of chiral molecules like this compound is a critical aspect of stereochemical analysis. Various analytical techniques are employed to assign the (R) or (S) configuration to each enantiomer.

One of the most definitive methods for determining absolute configuration is X-ray crystallography . spark904.nl This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystalline sample, providing unambiguous proof of the stereochemistry. However, it requires the formation of a suitable single crystal, which can be a challenging and time-consuming process. spark904.nl

Vibrational Circular Dichroism (VCD) is another powerful technique that can determine the absolute configuration of chiral molecules in solution, eliminating the need for crystallization. spark904.nlresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to each enantiomer and, when compared with quantum chemical calculations, can be used to assign the absolute configuration. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly when used with chiral derivatizing agents or chiral solvating agents, can also be employed to determine absolute configuration. sioc-journal.cnnih.gov These chiral auxiliaries interact with the enantiomers of this compound to form diastereomeric complexes, which exhibit distinct NMR spectra. Analysis of these spectral differences can reveal the absolute configuration of the original enantiomers. nih.gov

The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic method for assigning the R/S configuration once the three-dimensional structure is known from techniques like X-ray crystallography or VCD. libretexts.orgyoutube.comchemistrysteps.com This system assigns priorities to the four substituents attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer, and the direction of the remaining three groups (from highest to lowest priority) determines the configuration as either R (clockwise) or S (counter-clockwise). chemistrysteps.commsu.edu

Analysis of Enantiomeric Purity and Enantiomeric Excess in Research Samples

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the relative amounts of each enantiomer in a sample. chemistrysteps.comtaylorandfrancis.com It is crucial for research and pharmaceutical applications, as the biological activity and potential side effects can be enantiomer-dependent. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and highly accurate method for determining enantiomeric purity. nih.govelte.hu This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess.

Gas Chromatography (GC) with a chiral stationary phase is another effective method for separating and quantifying enantiomers, particularly for volatile compounds. d-nb.info Similar to chiral HPLC, the differential interaction with the CSP allows for the separation and quantification of the enantiomers.

Capillary Electrophoresis (CE) has also emerged as a powerful technique for chiral separations. ucdavis.edu By employing a chiral selector in the background electrolyte, the enantiomers of this compound can be separated based on their different electrophoretic mobilities.

The enantiomeric excess is calculated using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the concentrations or amounts of the (R)- and (S)-enantiomers, respectively. nih.gov

Impact of Stereoisomerism on Molecular Recognition in Biological Systems

Stereoisomerism plays a pivotal role in the interaction of drugs with their biological targets, such as receptors and enzymes, which are themselves chiral. The three-dimensional structure of a drug molecule must be complementary to the binding site of its target for optimal interaction. Consequently, the enantiomers of a chiral drug like this compound can exhibit significantly different pharmacological activities. michberk.comnih.gov

In the context of β-blockers, the biological activity generally resides in one of the enantiomers. mdpi.comnih.gov For most β-blockers, the (S)-enantiomer is the more active one. nih.gov However, there are exceptions, and the relative potencies of the enantiomers can vary depending on the specific β-blocker and the biological system being studied.

Research has shown that the stereoisomers of β-adrenergic antagonists can have different affinities for β-receptor subtypes. For instance, studies on various β-blockers have revealed that the (+)-stereoisomers (often the R-enantiomer) can show increased selectivity for β2-receptors in certain tissues, such as the ciliary process of the eye, compared to their corresponding (-)-forms. nih.govresearchgate.net In one study, the isomeric activity ratio for this compound in the heart was 76, indicating a much higher potency for the (-)-form. However, in the ciliary process, this ratio was significantly lower at 16, suggesting a relatively higher potency of the (+)-enantiomer in this tissue. nih.govresearchgate.net

This differential binding affinity of stereoisomers can lead to one enantiomer being the "eutomer" (the pharmacologically active isomer) and the other being the "distomer" (the less active or inactive isomer). acs.org The distomer may not be entirely inert and can sometimes contribute to side effects or even have different pharmacological activities.

Comparative Stereochemical Analysis with Related β-Blockers (e.g., Betaxolol (B1666914), Metoprolol (B1676517), Timolol)

Most β-blockers used in clinical practice are chiral and are often marketed as racemic mixtures (a 50:50 mixture of both enantiomers). nih.govresearchgate.net A comparative analysis of the stereochemistry of this compound with other β-blockers like betaxolol, metoprolol, and timolol (B1209231) highlights common principles and interesting variations.

Like this compound, betaxolol , metoprolol , and timolol all possess a single chiral center in their propanolamine (B44665) side chain. nih.govnih.gov For these compounds, the β-blocking activity predominantly resides in the (S)-enantiomer. nih.gov

The table below presents a comparison of the isomeric activity ratios for these β-blockers in heart tissue, demonstrating the consistently higher potency of the (-)-enantiomer.

| β-Blocker | Isomeric Activity Ratio (Heart) |

| This compound | 76 |

| Betaxolol | 530 |

| Metoprolol | 33 |

| Timolol | 44 |

| Data sourced from a study evaluating the stereospecificity of beta-adrenergic antagonists. nih.govresearchgate.net |

While the (S)-enantiomer is generally the more potent β-blocker, the degree of stereoselectivity can vary significantly among different compounds, as shown by the wide range of isomeric activity ratios. Betaxolol, for instance, exhibits a very high degree of stereoselectivity in the heart. nih.govresearchgate.net

Furthermore, the metabolism of these β-blockers can also be stereoselective. For example, the metabolism of metoprolol is known to be stereospecific, with the (R)- and (S)-enantiomers being metabolized through different pathways. researchgate.net This can lead to different pharmacokinetic profiles for the individual enantiomers.

Molecular Pharmacology and Receptor Interaction Studies of Tert Butylbetaxolol

Ligand-Receptor Binding Kinetics and Thermodynamics of tert-Butylbetaxolol

Affinity and Selectivity for β1-Adrenergic Receptors in Experimental Systems

This compound, a derivative of betaxolol (B1666914), has been a subject of stereospecific binding studies to characterize its interaction with β-adrenergic receptors. Research has demonstrated that like many β-adrenergic antagonists, the stereoisomers of this compound exhibit differential affinities for β-adrenergic receptor subtypes.

In cardiac tissue, which is rich in β1-adrenergic receptors, studies comparing the stereoisomeric pairs of several β-adrenergic antagonists, including this compound, have been conducted. These experiments, utilizing in vitro assays with rabbit heart tissue, aimed to minimize variables such as drug metabolism and membrane lipid solubility. The findings revealed that for all six pairs of antagonists tested, the (-)-enantiomer was significantly more potent than the (+)-enantiomer in blocking β-adrenergic receptors. Specifically for this compound, the isomeric activity ratio was found to be 76 in the heart, indicating a substantial stereospecific difference in affinity for cardiac β-adrenergic receptors. acs.org

The selectivity of various β-adrenoceptor antagonists has been systematically evaluated across human β1, β2, and β3-adrenoceptors expressed in CHO cell lines. While many compounds clinically classified as 'β1-selective' demonstrate poor selectivity in intact cells, some even showing higher affinity for the β2-adrenoceptor, specific antagonists like CGP 20712A have shown high selectivity for the β1-adrenoceptor. nih.govdrugbank.com These studies highlight the importance of evaluating ligand binding in well-defined experimental systems to accurately determine receptor affinity and selectivity. Although this compound was not explicitly detailed in these broad comparative studies, the data for related compounds like betaxolol provide context for the expected binding characteristics. For instance, betaxolol itself showed a higher affinity for β1- over β2-adrenoceptors. nih.gov

Differential Binding and Increased Selectivity for β2-Adrenergic Receptors (e.g., in Ciliary Process Models)

A notable characteristic of this compound and other related β-adrenergic antagonists is the altered stereospecificity observed in ocular tissues, particularly the ciliary processes, which are instrumental in aqueous humor production. The ciliary processes predominantly express β2-adrenergic receptors. nih.govmdpi.comfrontiersin.org

In contrast to the findings in cardiac tissue, studies on rabbit eye ciliary processes have shown that the (+)-enantiomers of several β-adrenergic antagonists, including this compound, are unexpectedly potent. acs.org In these ciliary process preparations, the isomeric activity ratios for blocking β-adrenergic receptors were significantly lower than in the heart. For this compound, the ratio of (-)- to (+)-isomer activity was only 2.0 in the ciliary process, a stark contrast to the ratio of 76 observed in the heart. acs.org This suggests a marked increase in the relative potency of the (+)-isomer at the β2-adrenergic receptors of the ciliary process.

This differential binding indicates that the structural features of the β2-adrenergic receptor in the ciliary process may accommodate the (+)-isomer of this compound more favorably than the β1-adrenergic receptor in the heart. This finding of increased selectivity of the R-(+)-enantiomers for β2-receptors in the ciliary process highlights the tissue-specific differences in receptor pharmacology. acs.org

The following table summarizes the comparative isomeric activity ratios for this compound and other β-blockers in heart versus ciliary process tissue:

| Drug | Isomeric Activity Ratio (-)/(+) in Heart | Isomeric Activity Ratio (-)/(+) in Ciliary Process |

| Metoprolol (B1676517) | 33 | 1.8 |

| Timolol (B1209231) | 44 | 1.1 |

| Bunitrolol | 48 | 1.1 |

| This compound | 76 | 2.0 |

| tert-Butyldidesmethyl-ICI-118,551 | 100 | 1.3 |

| Betaxolol | 530 | 8.1 |

Data sourced from Nathanson, 1988. acs.org

Molecular Mechanisms of Adrenergic Receptor Antagonism

Modulation of Catecholamine-Stimulated Second Messenger Pathways (e.g., Cyclic-Adenosine Monophosphate Synthesis)

The primary mechanism of action for β-adrenergic receptor antagonists like this compound involves the modulation of second messenger signaling pathways initiated by catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862). nih.gov The binding of an agonist to a β-adrenergic receptor typically activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. mdpi.combiorxiv.org Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger. youtube.comsinobiological.comyoutube.com

By binding to β-adrenergic receptors, antagonists like this compound prevent the binding of endogenous catecholamines, thereby inhibiting the activation of adenylyl cyclase and suppressing the synthesis of cAMP. mdpi.com This antagonistic action is central to their pharmacological effects. The reduction in cAMP levels prevents the activation of downstream effectors such as protein kinase A (PKA), which is responsible for phosphorylating various intracellular proteins and mediating physiological responses. nih.govnih.gov

In ocular tissues like the ciliary body, the activation of β2-adrenergic receptors leads to an increase in cAMP, which is involved in the production of aqueous humor. mdpi.comarvojournals.org By antagonizing these receptors, this compound reduces cAMP production, a mechanism thought to contribute to its effects on intraocular pressure. Similarly, in the heart, where β1-adrenergic receptors are predominant, the antagonism of catecholamine-induced cAMP production leads to a modulation of cardiac function. biorxiv.org

It is also important to note the complexity of β-adrenergic receptor signaling, which can involve differential interactions with other proteins like phosphodiesterases (PDEs) that degrade cAMP, and the potential for receptor signaling to switch from Gs to inhibitory G-proteins (Gi) upon phosphorylation. embopress.orgplos.org These nuances can lead to complex and tissue-specific signaling outcomes following receptor antagonism.

Influence on Ion Channel Activity (e.g., Voltage-Sensitive Calcium and Sodium Channels)

The pharmacological actions of β-adrenergic antagonists can also extend to the modulation of ion channel activity, which can be a downstream consequence of their effects on second messenger pathways or potentially through more direct interactions. The activity of various ion channels is crucial for cellular excitability and function in tissues where β-blockers are active. univ-tours.fr

Voltage-gated calcium channels (VGCCs) are critical in processes like muscle contraction and neurotransmitter release. mdpi.comfsu.edu The function of L-type calcium channels, for example, can be modulated by the cAMP/PKA signaling pathway. By inhibiting cAMP production, β-blockers can indirectly influence the phosphorylation state and activity of these channels. In some smooth muscle cells, T-type voltage-gated calcium channels have also been implicated in contractility. nih.gov While direct interaction of this compound with calcium channels is not well-documented, its influence on the signaling cascades that regulate these channels is an important aspect of its mechanism.

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. plos.org There are multiple subtypes of sodium channels, some of which are sensitive to toxins like tetrodotoxin (B1210768) (TTX) and others that are resistant. nih.govmdpi.comsigmaaldrich.comnih.gov While β-blockers are not primarily known as sodium channel blockers, some have been shown to exhibit membrane-stabilizing activity, which can be attributed to an interaction with sodium channels. This is generally a characteristic of non-selective β-blockers and is often observed at higher concentrations. Specific data on the direct effects of this compound on voltage-gated sodium channels is limited in the provided search results. However, the modulation of ion channel activity remains a key area of investigation in the comprehensive understanding of the pharmacology of β-adrenergic antagonists. nih.govnih.govmdpi.combiorxiv.org

In Vitro Pharmacological Characterization in Isolated Tissue and Cellular Models

The pharmacological properties of compounds like this compound are extensively characterized using in vitro models, including isolated tissue preparations and cultured cells. adinstruments.comuah.es These methods allow for the detailed study of drug-receptor interactions and downstream functional responses in a controlled environment, free from systemic physiological variables. nih.govresearchgate.net

Isolated tissue bath assays are a classic pharmacological tool for determining the potency and efficacy of drugs on contractile tissues. nih.gov For β-adrenergic antagonists, preparations such as isolated cardiac muscle (e.g., atria or papillary muscle) and smooth muscle (e.g., from blood vessels or airways) are commonly used. In these preparations, the ability of an antagonist to inhibit the contractile or relaxation responses induced by β-adrenergic agonists is quantified. For example, the previously mentioned studies on this compound utilized isolated rabbit heart and ciliary process preparations to determine its affinity and stereoselectivity at β1- and β2-adrenergic receptors, respectively. acs.org

Cellular models, often involving cell lines that stably express specific human receptor subtypes (e.g., CHO cells expressing human β1- or β2-adrenoceptors), are invaluable for dissecting the molecular pharmacology of a compound. nih.govbiorxiv.orgnih.gov These systems allow for precise quantification of ligand binding affinity (Kd or Ki) through radioligand binding assays and functional responses such as cAMP accumulation. nih.gov For instance, whole-cell binding studies using ³H-CGP 12177 have been employed to determine the affinity of numerous β-antagonists for human β-adrenoceptor subtypes. nih.govdrugbank.com While specific data for this compound in these particular assay systems is not detailed in the provided results, this methodology is standard for characterizing such compounds.

The following table provides an example of the type of data generated from in vitro pharmacological studies on β-blockers, showing affinity values (pKi) for various β-adrenoceptors.

| Compound | pKi at β1-adrenoceptor | pKi at β2-adrenoceptor | β1/β2 Selectivity Ratio |

| Bisoprolol | 8.08 | 6.93 | 14.1 |

| Metoprolol | 7.64 | 7.04 | 4.0 |

| Atenolol | 6.84 | 5.91 | 8.5 |

| Carvedilol | 8.16 | 8.84 | 0.21 |

| Sotalol | 6.22 | 6.82 | 0.25 |

| Timolol | 7.85 | 9.27 | 0.037 |

Data adapted from Baker, 2005. nih.gov

These in vitro characterizations are fundamental to understanding the molecular pharmacology of this compound, providing the foundational data on its receptor interaction profile that underpins its physiological effects.

Comparative Receptor Selectivity Profiles of this compound Enantiomers

The stereochemical configuration of a chiral drug molecule can significantly influence its interaction with biological receptors, leading to differences in potency and selectivity between its enantiomers. Research into the enantiomers of this compound, a beta-adrenergic antagonist, reveals distinct receptor selectivity profiles, particularly concerning their interaction with β1- and β2-adrenergic receptor subtypes.

Detailed in vitro studies have been conducted to evaluate the stereoisomeric pairs of various beta-blockers, including this compound. These experiments measured the antagonists' ability to block the activation of adenylate cyclase by isoproterenol (B85558) in tissues rich in specific beta-receptor subtypes: the heart (predominantly β1-receptors) and the rabbit ciliary process (almost exclusively β2-receptors). nih.gov This approach allows for a direct comparison of receptor interaction while minimizing variables like drug metabolism and distribution. nih.gov

In cardiac tissue, the enantiomers of this compound demonstrated the expected stereoselectivity for β1-adrenergic receptors. The (-)-enantiomer was found to be significantly more potent than the (+)-enantiomer. The isomeric activity ratio, which compares the potency of the (-)-form to the (+)-form, was 76 for this compound in the heart. nih.gov This indicates that the (-)-enantiomer has a much higher affinity for cardiac β1-receptors.

However, a different and notable pattern of selectivity was observed in the ciliary process, a tissue dominated by β2-adrenergic receptors. In this tissue, the relative potency of the (+)-enantiomer was much greater compared to its activity in the heart. For this compound, the isomeric activity ratio dropped to 16 in the ciliary process. nih.gov This lower ratio signifies a reduced difference in potency between the two enantiomers at the β2-receptor compared to the β1-receptor.

Furthermore, the research highlighted that the (+)-enantiomer of this compound displayed a substantially higher absolute affinity for the β2-receptors found in the ciliary process than for the β1-receptors in the heart. nih.gov This finding suggests that while the (-)-enantiomer is more potent at both receptor subtypes, the (+)-enantiomer exhibits a notable degree of selectivity for the β2-adrenergic receptor.

The data underscores a significant stereospecificity in the interaction of this compound enantiomers with beta-adrenergic receptors. The (-)-enantiomer shows high potency at β1-receptors, while the (+)-enantiomer has a comparatively higher affinity for β2-receptors, leading to different selectivity profiles for each stereoisomer.

Receptor Selectivity Data for this compound Enantiomers

The following tables summarize the comparative potency of this compound enantiomers in tissues with different beta-receptor populations.

Table 1: Isomeric Activity Ratios of this compound

This table shows the ratio of activity between the (-)-enantiomer and the (+)-enantiomer in different tissues. A higher ratio indicates greater potency of the (-)-enantiomer.

| Tissue | Predominant Receptor Subtype | Isomeric Activity Ratio ((-)-form vs. (+)-form) |

| Heart | β1-adrenergic | 76 nih.gov |

| Ciliary Process | β2-adrenergic | 16 nih.gov |

Table 2: Summary of Enantiomeric Selectivity

This table provides a qualitative summary of the receptor selectivity profile for each enantiomer based on the research findings.

| Enantiomer | Primary Receptor Interaction Profile |

| (-)-tert-Butylbetaxolol | Demonstrates significantly higher potency at cardiac β1-adrenergic receptors. nih.gov |

| (+)-tert-Butylbetaxolol | Shows substantially higher absolute affinity for ciliary process β2-adrenergic receptors compared to cardiac β1-receptors. nih.gov |

Structure Activity Relationship Sar Studies of Tert Butylbetaxolol and Its Derivatives

Systematic Structural Modifications and Their Impact on Receptor Binding Affinity and Selectivity

Systematic modifications of the aryloxypropanolamine scaffold are crucial for optimizing β-blocker activity. Key areas of modification include the N-alkyl substituent on the amine, the aromatic ring, and the propanolamine (B44665) side chain itself.

The nature of the substituent on the nitrogen atom is a primary determinant of both potency and selectivity. For optimal β-antagonistic activity, a secondary amine is essential. mlsu.ac.in The bulk of the alkyl group attached to the nitrogen plays a critical role; bulky groups such as isopropyl and tert-butyl are hallmarks of β-receptor antagonists. mlsu.ac.in Increasing the steric bulk of this substituent generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. damaspharmacy.sy Specifically, the substitution of the isopropyl group in Betaxolol (B1666914) with a tert-butyl group to form tert-Butylbetaxolol is a significant modification. While the isopropyl group is associated with β1-selectivity, the larger tert-butyl group has been shown in some series to enhance β2-selectivity. uobaghdad.edu.iq

Modifications to the aromatic ring also heavily influence activity. The position and electronic nature of substituents are key. For many β-blockers, para-substitution on the phenyl ring is a major contributor to β1-selectivity. oup.com In the case of Betaxolol and its derivatives, the para-substituted [2-(cyclopropylmethoxy)ethyl] group is a distinctive feature. Altering this group, for instance by changing its length, steric bulk, or electronic properties, would predictably alter receptor affinity and selectivity.

The propanolamine side chain contains a chiral center at the hydroxyl-bearing carbon. For aryloxypropanolamine β-blockers, the (S)-enantiomer possesses significantly higher binding affinity for the β-receptor, often by a factor of 100, compared to the (R)-enantiomer. mlsu.ac.in This stereoselectivity is a critical aspect of the SAR.

Below is a data table illustrating the impact of systematic structural modifications on receptor binding affinity for representative aryloxypropanolamine β-blockers.

| Compound | N-Substituent | Aromatic Moiety | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) | β1/β2 Selectivity Ratio |

|---|---|---|---|---|---|

| Betaxolol | Isopropyl | 4-[2-(cyclopropylmethoxy)ethyl]phenoxy | 0.76 | 32.6 | 43 |

| Levobetaxolol ((S)-Betaxolol) | Isopropyl | 4-[2-(cyclopropylmethoxy)ethyl]phenoxy | 0.76 | 32.6 | 43 researchgate.net |

| Dextrobetaxolol ((R)-Betaxolol) | Isopropyl | 4-[2-(cyclopropylmethoxy)ethyl]phenoxy | Much weaker affinity | Much weaker affinity | N/A researchgate.net |

| tert-Butyl Analog (Hypothetical) | tert-Butyl | 4-[2-(cyclopropylmethoxy)ethyl]phenoxy | Data not available | Data not available | Expected to differ from Betaxolol |

| Atenolol | Isopropyl | 4-(2-carbamoylmethyl)phenoxy | High | Lower | ~35 nih.gov |

| ICI 118,551 | tert-Butyl | Specific heterocyclic | 49.5 | 0.7 | 0.014 (β2 selective) nih.gov |

Note: Specific binding data for this compound is not widely published. The table includes data for the closely related compound Betaxolol and other relevant β-blockers to illustrate SAR principles. The selectivity of ICI 118,551 demonstrates how an N-tert-butyl group can be part of a highly β2-selective antagonist.

Correlation of Specific Molecular Features with β1/β2-Adrenergic Receptor Selectivity Profiles

The selectivity of aryloxypropanolamine antagonists for β1 over β2 receptors is governed by subtle but critical molecular features. The interaction between the ligand and the receptor is a complex interplay of hydrophobic, electrostatic, and hydrogen bonding interactions.

N-Alkyl Substituent: The size and shape of the N-alkyl group are paramount. While an isopropyl group is common in β1-selective blockers like Betaxolol and Metoprolol (B1676517), a tert-butyl group is often found in non-selective or β2-selective antagonists (e.g., Timolol (B1209231), ICI 118,551). efpia.eu The larger tert-butyl group may cause steric hindrance in the more constrained β1-receptor binding pocket, leading to a relative preference for the β2 receptor, which is thought to have a larger, more accommodating binding pocket adjacent to the amine-binding aspartic acid residue. uobaghdad.edu.iq Therefore, this compound would be expected to have a different selectivity profile than Betaxolol.

Aromatic Ring Substitution: For β1-selectivity, the presence of a substituent at the para position of the aromatic ring is often crucial. oup.com The nature of this substituent is also important. In many β1-selective blockers (e.g., Atenolol, Metoprolol, Betaxolol), this para-substituent is capable of hydrogen bonding. The [2-(cyclopropylmethoxy)ethyl] group of Betaxolol, while primarily hydrophobic, contributes to the specific conformation and interaction profile that yields β1-selectivity.

The Ether Linkage: The oxymethylene bridge (—OCH2—) between the aromatic ring and the propanolamine side chain is a key feature of the more potent aryloxypropanolamine class compared to the earlier arylethanolamine β-blockers. This linkage increases the length of the side chain and allows it to adopt a conformation that places the essential hydroxyl and amine groups in optimal positions for receptor binding. wikipedia.org

Stereochemistry: As mentioned, the (S)-configuration at the hydroxyl-bearing carbon of the propanolamine side chain is essential for high-affinity binding to both β1 and β2 receptors. mlsu.ac.in This stereochemical requirement underscores the precise three-dimensional fit needed for effective receptor antagonism. Research on Levobetaxolol, the (S)-enantiomer of betaxolol, confirms it accounts for the pharmacological activity. researchgate.net

Influence of Substituent Effects on Pharmacological Activity and Receptor Interaction

The electronic and steric properties of substituents on the this compound scaffold directly modulate its pharmacological activity by altering its interaction with the receptor binding site.

Electronic Effects: The aromatic ring of aryloxypropanolamine β-blockers interacts with the receptor primarily through hydrophobic and van der Waals forces. However, the electronic nature of substituents can fine-tune these interactions. Electron-withdrawing groups on the aromatic ring, particularly those capable of acting as hydrogen bond acceptors or donors, can significantly influence potency and selectivity. oup.com For instance, the amide group in the para position of Atenolol contributes to its β1-selectivity.

Steric Effects: Steric hindrance plays a major role in selectivity. The most significant steric factor is the N-substituent. The difference between an isopropyl group (in Betaxolol) and a tert-butyl group (in this compound) is a prime example. The tert-butyl group is more sterically demanding. efpia.eu This increased bulk can prevent optimal binding to one receptor subtype while still allowing, or even enhancing, binding to another. nih.gov Similarly, substitution at the ortho position of the aromatic ring can dramatically increase potency, possibly by forcing the molecule into a more favorable conformation for receptor binding. oup.com

Conformational Analysis and its Relationship to Observed Biological Activity

The biological activity of a flexible molecule like this compound is not determined by its 2D structure alone, but by the specific three-dimensional conformation it adopts to bind to the receptor—the so-called "bioactive conformation". chemrxiv.org Conformational analysis, through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling, is essential to understand this relationship. mdpi.comacs.org

For aryloxypropanolamine β-blockers, the flexible propanolamine side chain can rotate around several single bonds. Key observations from conformational studies of this class include:

The side chain can adopt a conformation that places the hydroxyl and amine groups in positions that mimic those of the endogenous agonists, adrenaline and noradrenaline. wikipedia.org

Intramolecular hydrogen bonding is a significant conformational determinant. Studies on the hydrohalide salts of aryloxypropanolamines suggest the formation of a seven-membered ring structure stabilized by two hydrogen bonds: one from the protonated amine to the ether oxygen (N+-H···O-ether) and another from the hydroxyl group to the halide anion (O-H···X-). acs.org This constrained conformation may approximate the shape of the molecule as it approaches the receptor.

X-ray diffraction studies of Betaxolol have revealed the existence of two different conformers within the crystal lattice, differing in the conformation of the cyclopropylmethoxy fragment. mdpi.com This highlights the molecule's inherent flexibility.

The bioactive conformation is the lowest energy state of the ligand when bound to the receptor. This conformation allows for optimal placement of key interacting groups: the protonated amine forms an ionic bond with a conserved aspartate residue (Asp113 in the β2-AR), the hydroxyl group forms hydrogen bonds with other residues like asparagine or serine, and the aromatic ring engages in hydrophobic interactions within a pocket formed by aromatic and aliphatic amino acid residues of the receptor. nih.govresearchgate.net The specific conformation of the N-tert-butyl group and the cyclopropylmethoxyethyl chain would dictate the precise fit and interaction energies within these sub-pockets of the receptor, ultimately determining binding affinity and selectivity.

Advanced SAR Methodologies Applied to β-Blocker Analogues

Modern drug design employs sophisticated computational techniques to supplement traditional SAR studies, providing deeper insights into ligand-receptor interactions and enabling more rational design of new analogues. mdpi.combohrium.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. nih.govnih.gov For a series of analogues, these methods generate 3D contour maps that show where steric bulk and positive or negative electrostatic potential are favorable or unfavorable for biological activity. nih.govtandfonline.com A 3D-QSAR study on β-blocker analogues would reveal the precise steric and electronic requirements for the N-tert-butyl substituent and for various substitutions on the aromatic ring to optimize β1 or β2 affinity and selectivity.

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand (e.g., this compound) when bound to the 3D structure of its receptor target (e.g., a homology model of the β1-adrenergic receptor). mdpi.combiorxiv.org Docking studies can identify key amino acid residues involved in binding, visualize the hydrogen bonds and hydrophobic interactions, and provide a rational basis for the observed SAR. For instance, docking could illustrate how the tert-butyl group fits into a hydrophobic pocket of the receptor and why this interaction might differ between the β1 and β2 subtypes. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand and receptor over time, providing a dynamic picture of the binding process. mdpi.comnih.gov This method can reveal how the receptor changes its conformation to accommodate the ligand (induced fit) and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking alone. MD simulations can help understand the stability of the ligand-receptor complex and the role that water molecules play in mediating interactions.

These advanced methodologies allow for the in silico screening of virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the highest predicted affinity and desired selectivity profile, thereby accelerating the drug discovery process. biorxiv.org

Advanced Analytical Methodologies for Research on Tert Butylbetaxolol

Chromatographic Techniques for Separation, Identification, and Quantification in Research Samples (e.g., HPLC, UPLC)

Chromatographic techniques are fundamental in pharmaceutical analysis for separating complex mixtures. gmpinsiders.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are prominent methods utilized for the analysis of compounds like tert-Butylbetaxolol, particularly for separating its enantiomers. gmpinsiders.comchromatographytoday.com

Developed in the late 20th century, HPLC improved upon traditional liquid chromatography by using high-pressure pumps to move the mobile phase through columns packed with small particles, leading to enhanced speed and resolution. gmpinsiders.com UPLC represents a further evolution, employing even smaller particle sizes (less than 2 µm) and operating at significantly higher pressures (up to 15,000 psi or 100 MPa) compared to HPLC systems. chromatographytoday.comglobalresearchonline.net This advancement results in superior resolution, greater sensitivity, and much faster analysis times. gmpinsiders.comglobalresearchonline.net The increased efficiency of UPLC stems from the larger surface area provided by the smaller particles, which enhances the interaction between the analyte and the stationary phase. gmpinsiders.com

For chiral molecules such as this compound, the separation of enantiomers is a critical analytical challenge. Research on the closely related compound, betaxolol (B1666914), demonstrates various successful HPLC-based approaches for enantiomeric resolution. These methods often utilize chiral stationary phases (CSPs) or derivatization with a chiral reagent.

Several HPLC methods have been developed for the enantiomeric separation of betaxolol, which are applicable to its derivatives. One direct method uses a teicoplanin macrocyclic antibiotic chiral stationary phase (Chirobiotic T) with a polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine. nih.gov Another approach involves a Chiralpak IB column, a new bonded cellulose (B213188) chiral stationary phase, with a mobile phase of n-hexane-ethanol and diethylamine (B46881). ingentaconnect.comlvb.lttandfonline.com Indirect methods have also been employed, where enantiomers are derivatized with a chiral reagent like R(-)-naphthylethylisocyanate before separation on a reversed-phase HPLC column. nih.gov

Below is a table summarizing various HPLC conditions used for the chiral separation of betaxolol, providing a framework for developing methods for this compound.

Table 1: HPLC Methods for Chiral Separation of Betaxolol

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Chirobiotic T | Chiralpak IB | Reversed-phase (after derivatization) |

| Mobile Phase | Methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) nih.gov | n-hexane-ethanol (95/5, V/V) with 0.2% diethylamine ingentaconnect.comlvb.lttandfonline.com | Not specified |

| Detection | Fluorescence (Ex: 275 nm, Em: 305 nm) nih.gov | UV (274 nm) or Fluorescence (Ex: 227 nm, Em: 305 nm) ingentaconnect.comlvb.lttandfonline.com | Fluorimetric nih.gov |

| Key Feature | Direct separation on a chiral stationary phase. nih.gov | High resolution (5.26) achieved on a cellulose-based CSP. ingentaconnect.comtandfonline.com | Indirect separation via diastereomeric derivatization. nih.gov |

Spectroscopic Approaches for Structural Elucidation and Characterization (e.g., Mass Spectrometry, NMR, Raman Spectroscopy, Circular Dichroism)

Spectroscopic techniques are indispensable for the structural elucidation and detailed characterization of molecules like this compound.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and structure of a compound and its metabolites. In studies of the related compound betaxolol, Gas Chromatography-Mass Spectrometry (GC-MS) has been used for its determination in biological samples. capes.gov.br This involved chemical ionization with ammonia (B1221849) to monitor the protonated molecules of the trimethylsilyl (B98337) derivatives of the drug. capes.gov.br Liquid Chromatography-Mass Spectrometry (LC-MS) is another widely used hyphenated technique that combines the separation power of LC with the detection capabilities of MS, proving essential for identifying metabolites and degradation products. researchgate.netrroij.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and connectivity of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure of newly synthesized compounds and for identifying impurities and degradation products. nih.gov

Raman Spectroscopy and Circular Dichroism (CD) are particularly valuable for studying chiral molecules. uochb.czcas.cz Raman spectroscopy provides information about molecular vibrations and can be used to identify different polymorphic forms of a drug, which is important for pharmaceutical solids. cas.cz Vibrational optical activity (VOA) techniques, such as Raman optical activity (ROA) and vibrational circular dichroism (VCD), are especially sensitive to molecular chirality. cas.cz

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. uochb.cz It is an essential technique for determining the stereochemistry of chiral centers. A novel advancement combines mass spectrometry with photoelectron circular dichroism (MS-PECD), allowing for direct, enantiomer-specific identification of chiral molecules within a mixture without prior separation. spectroscopyonline.com This technique could be highly advantageous for the analysis of this compound and its enantiomers. spectroscopyonline.com

Methods for Investigating Metabolite Formation in In Vitro Ocular Systems

Understanding the metabolic fate of topically administered ophthalmic drugs like this compound is crucial. While liver metabolism is extensively studied, ocular metabolism is less documented. nih.gov Recent research has highlighted the importance of using in vitro ocular systems to investigate the formation of metabolites directly in the target tissue. nih.govnovartis.com

A key approach involves using S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, from ocular tissues of different species (e.g., rat, rabbit, human) and comparing the results to liver S9 fractions. nih.govnovartis.com For the related compound betaxolol, in vitro studies with ocular fractions from rats, rabbits, and humans revealed the formation of an active metabolite that was historically only observed in the liver. nih.gov

Key findings from these in vitro ocular metabolism studies on betaxolol include:

Species Differences : The metabolic profiles observed in the ocular tissues of preclinical species (rat and rabbit) were not predictive of the human ocular data. nih.gov This underscores the importance of using human-derived ocular tissues in metabolic studies to obtain relevant data.

Organ Differences : Liver S9 fractions tended to overestimate the extent of ocular metabolism when compared directly to ocular fractions. nih.gov In studies with rabbit tissues, liver S9 fractions showed extensive glucuronidation and higher parent compound turnover compared to other matrices. nih.gov

Human-Specific Metabolites : A human-specific metabolite (M1) of betaxolol was identified, which was only captured in the liver data and not in the preclinical ocular systems. nih.gov

These studies demonstrate the necessity of employing in vitro ocular systems coupled with high-resolution mass spectrometry to accurately predict the metabolism of ophthalmic drugs like this compound in the eye. nih.govnovartis.com

High-Resolution Analytical Techniques for Impurity Profiling and Process Monitoring

Impurity profiling, which involves the detection, identification, and quantification of impurities in bulk drugs and pharmaceutical formulations, is a critical aspect of drug development and quality control. rroij.comajrconline.org Regulatory bodies like the International Conference on Harmonisation (ICH) have stringent guidelines regarding impurities. rroij.comajrconline.org

For a compound like this compound, high-resolution analytical techniques are essential for monitoring impurities that may arise during synthesis or degradation. biomedres.us

Chromatographic Methods : HPLC and UPLC are the workhorses for impurity profiling due to their high sensitivity and resolving power. biomedres.us These methods can separate the active pharmaceutical ingredient (API) from structurally similar impurities. When the API or impurity lacks a UV chromophore, alternative detectors like the Corona Charged Aerosol Detector (CAD) can be used, which offers near-universal detection for non-volatile analytes. researchgate.net

Hyphenated Techniques : The combination of chromatography with spectroscopy, known as hyphenated techniques, provides the most powerful tools for impurity identification. rroij.comajrconline.org

LC-MS/MS : Liquid Chromatography-Tandem Mass Spectrometry is highly sensitive and provides structural information from fragmentation patterns, making it ideal for identifying unknown impurities at trace levels. biomedres.us

GC-MS : Gas Chromatography-Mass Spectrometry is used for volatile or semi-volatile impurities. rroij.com

LC-NMR : Liquid Chromatography-Nuclear Magnetic Resonance allows for the direct structural elucidation of impurities after separation, without the need for isolation. rroij.com

The process of impurity profiling involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines to induce degradation. researchgate.net The resulting degradation products are then characterized using these advanced analytical techniques to understand the degradation pathways and ensure the stability of the final product. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of Tert Butylbetaxolol

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as tert-Butylbetaxolol, and its receptor, primarily the β-adrenergic receptors. plos.orgarxiv.orgnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nottingham.ac.ukmdpi.com This method involves placing the ligand in various conformations within the receptor's binding site and calculating the binding affinity for each pose. mdpi.com For this compound, docking studies would elucidate the key amino acid residues within the β-adrenergic receptor that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the molecule. These interactions are crucial for the compound's antagonistic activity. The aryloxypropanolamine core of this compound, along with its characteristic tert-butyl and cyclopropylmethyl groups, would be key determinants in the binding orientation and affinity. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur in both the ligand and the receptor. rsc.orgfrontiersin.orgup.ac.za An MD simulation of the this compound-receptor complex would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified through docking. biorxiv.orgresearchgate.netnih.gov The root mean square deviation (RMSD) of the complex over the simulation time is a key parameter to assess its stability. frontiersin.orgup.ac.za

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models are built by correlating molecular descriptors of a series of compounds with their experimentally determined activities. mdpi.comnih.gov

For a series of β-blockers including this compound, a QSAR model could be developed to predict their β-adrenergic receptor antagonistic activity. nih.govresearchgate.net The process involves:

Data Set Selection: A set of β-blockers with known activities is chosen. dergipark.org.tr

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., lipophilicity, molecular weight) and topological indices. dergipark.org.trmdpi.com

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links the descriptors to the activity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govmdpi.com

A validated QSAR model can then be used to predict the activity of new or untested compounds like this compound, aiding in the design of more potent and selective β-blockers. nih.govjocpr.com The model can highlight which structural features are most important for activity. nih.gov

In Silico Analysis of Stereoselectivity and Conformational Preferences

The biological activity of chiral drugs like this compound can be highly dependent on their stereochemistry. Computational methods are instrumental in understanding the stereoselectivity and conformational preferences of such molecules. researchgate.net

The presence of a chiral center in the propanolamine (B44665) side chain of this compound results in two enantiomers, (S)- and (R)-tert-Butylbetaxolol. In silico analysis can help determine which enantiomer has a more favorable interaction with the chiral environment of the β-adrenergic receptor. This involves docking both enantiomers into the receptor's binding site and comparing their binding energies and interaction patterns.

Conformational analysis studies can identify the low-energy conformations of this compound. researchgate.net This is important because the bioactive conformation (the conformation the molecule adopts when bound to the receptor) may not be the lowest energy conformation in solution. researchgate.net Understanding the energy difference between these conformations can provide insights into the binding affinity. researchgate.net Techniques like ion mobility-mass spectrometry can also be used to experimentally probe the gas-phase conformational preferences of related molecules, which can complement computational findings. nih.gov

Computational Approaches in Pharmacokinetic Studies of Ocular Clearance (e.g., for β-blockers)

Computational models, particularly physiologically-based pharmacokinetic (PBPK) models, are increasingly used to simulate and predict the ocular pharmacokinetics of drugs. nih.gov These models can simulate drug absorption, distribution, and elimination in the eye. nih.gov

For topically administered β-blockers like betaxolol (B1666914), computational models can help understand the factors influencing their ocular clearance. uef.fiacs.org Key findings from studies on related β-blockers show that lipophilicity is a major determinant of ocular pharmacokinetics. acs.orgacs.org Increased lipophilicity generally leads to higher clearance from the aqueous humor. acs.orgacs.org

A study comparing atenolol, timolol (B1209231), and betaxolol demonstrated a clear trend between lipophilicity and pharmacokinetic parameters in the rabbit eye. acs.orgacs.org

Table 1: Ocular Pharmacokinetic Parameters of Three β-Blockers in Rabbits After Intracameral Injection

| Compound | Clearance (μL/min) | Volume of Distribution (μL) | Half-life (min) | Lipophilicity Trend |

| Atenolol | 6.44 | 687 | 73.87 | Low |

| Timolol | 19.30 | 937 | 33.64 | Medium |

| Betaxolol | 32.20 | 1421 | 30.58 | High |

Data sourced from Fayyaz et al. (2019). acs.orgacs.org

These data illustrate that the more lipophilic betaxolol has a significantly higher clearance and volume of distribution compared to the more hydrophilic atenolol. acs.orgacs.org This is attributed to faster elimination through routes like uptake into the iris and ciliary body, in addition to the aqueous humor outflow. acs.orgacs.org Computational models can incorporate these parameters to simulate the ocular concentration profiles of drugs like this compound and predict their ocular bioavailability. researchgate.netfrontiersin.org

Emerging Research Perspectives and Methodological Advancements for Tert Butylbetaxolol Analogues

Development of Novel Radioligands for β-Adrenergic Receptor Mapping Studies

The visualization and quantification of β-adrenergic receptors (β-ARs) in vivo are crucial for understanding their physiological roles and their alterations in pathological states. Positron Emission Tomography (PET) has emerged as a powerful noninvasive technique for these studies, relying on the development of specific radioligands. atsjournals.org While tert-Butylbetaxolol itself has not been the primary focus of radioligand development, the principles and methodologies are highly relevant to its analogues.

Historically, radioligands like (¹¹C)CGP12177 have been instrumental in quantifying β-AR density in tissues such as the heart and lungs. atsjournals.orgsnmjournals.org These hydrophilic ligands are particularly useful for measuring cell surface receptors. snmjournals.org For instance, studies using (¹¹C)CGP12177 have determined the β₂-receptor density in human lungs to be approximately 10.9 ± 1.0 picomole (pmol)/g of tissue. atsjournals.org The development of new radioligands often involves modifying existing antagonists or agonists. The core structure of this compound analogues could be a scaffold for developing novel PET tracers with improved properties, such as higher affinity, selectivity for β₁ or β₂ subtypes, and optimal pharmacokinetic profiles for imaging.

The process involves labeling a high-affinity ligand with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18. The design of these radioligands is a meticulous process, balancing the need for high affinity and selectivity with the requirement that the radiolabeling process does not significantly alter the ligand's binding properties. For example, the hydrophilic ligand [³H]-CGP12177 has been used to measure receptor recycling, demonstrating a half-life of 7.5 minutes. atsjournals.org

Recent advancements have also focused on developing fluorescent ligands for receptor mapping in living cells, which can provide higher resolution imaging of receptor distribution. researchgate.net While not yet applied to this compound analogues specifically, these techniques offer a promising avenue for future research. The development of subtype-selective radioligands is of particular interest, as it would allow for the differential mapping of β₁ and β₂ receptors, which are often co-expressed in tissues but have distinct physiological functions. oup.com

Table 1: Examples of Radioligands for β-Adrenergic Receptor Studies

| Radioligand | Isotope | Receptor Target | Application |

| (¹¹C)CGP12177 | Carbon-11 | β₁/β₂-AR | PET imaging of β-AR density in heart and lungs. atsjournals.orgsnmjournals.org |

| [¹²⁵I]-iodocyanopindolol (ICYP) | Iodine-125 | β-AR | In vitro receptor binding assays in tissue biopsies. nih.gov |

| [³H]-CGP12177 | Tritium | β-AR | In vitro studies of receptor binding and recycling. atsjournals.org |

| [¹²⁵I]-iodopindolol | Iodine-125 | β₂-AR | Whole-cell radioligand binding assays. plos.org |

Integration of Advanced Omics Technologies in Mechanistic Investigations

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized the investigation of drug mechanisms and has significant potential for studying this compound analogues. researchgate.netmdpi.com These high-throughput platforms allow for a global analysis of molecular changes within a biological system in response to a drug, providing a more holistic understanding of its effects beyond its primary target. revespcardiol.orgnih.gov

Proteomics , the large-scale study of proteins, can be used to identify the direct targets and off-targets of this compound analogues. researchgate.net Techniques like chemical proteomics and thermal proteome profiling can help to deconvolve the complex interactions of a drug with the cellular proteome. researchgate.net This is particularly relevant for understanding the side-effect profiles of β-blockers, which can arise from interactions with unintended protein targets. researchgate.net Furthermore, proteomics can reveal changes in protein expression and post-translational modifications that occur downstream of β-adrenergic receptor blockade, offering insights into the drug's mechanism of action. mdpi.com

Metabolomics , the comprehensive analysis of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism. researchgate.net By profiling the metabolome, researchers can identify metabolic pathways that are perturbed by this compound analogues. This can help to elucidate the drug's therapeutic effects and potential toxicities. mdpi.com For example, metabolomic studies could be used to investigate the impact of these analogues on cardiac energy metabolism or other metabolic processes regulated by β-adrenergic signaling.

Genomics can contribute by identifying genetic variations that influence an individual's response to β-blockers. mdpi.com This field of pharmacogenomics aims to personalize medicine by tailoring drug treatment to a patient's genetic makeup. For instance, polygenic risk scores derived from genomic data have shown potential in identifying heart failure patients who are most likely to benefit from β-blocker therapy. mdpi.com

The integration of these different omics datasets, often referred to as multi-omics, can provide a more comprehensive and systems-level understanding of the mechanisms of action of this compound analogues. nih.gov This approach can help to identify novel biomarkers for treatment response and to develop safer and more effective drugs. revespcardiol.org

Exploration of Unconventional Biological Targets Beyond Classical Adrenergic Receptors

While this compound and its analogues are primarily known for their interaction with β-adrenergic receptors, there is growing interest in exploring their potential effects on other biological targets. This research could uncover novel therapeutic applications and provide a more complete understanding of their pharmacological profiles.

Studies on other β-blockers have revealed interactions with non-adrenergic targets. For example, some β-blockers have been shown to interact with 5-hydroxytryptamine (serotonin) receptors. drugbank.com The structural features of this compound analogues could potentially allow for interactions with a variety of other receptors or enzymes.

One area of investigation is the potential for these compounds to modulate signaling pathways implicated in cancer. Research has shown that β-adrenergic signaling can influence tumor cell proliferation, angiogenesis, and metastasis in some cancer models. nih.gov Therefore, analogues of this compound could be investigated for their potential to modulate these pathways, possibly through interactions with β-adrenergic receptors on tumor cells or through off-target effects.

Another avenue of exploration is the interaction with other G protein-coupled receptors (GPCRs). The GPCR superfamily is vast, and there is potential for cross-reactivity between different receptor subtypes. Molecular docking studies and high-throughput screening assays could be employed to identify potential interactions of this compound analogues with other GPCRs. mdpi.com

Furthermore, the potential for these compounds to interact with ion channels or other membrane proteins should not be overlooked. The lipophilic nature of many β-blockers allows them to partition into cell membranes, where they could exert effects independent of receptor binding. Sotalol, for instance, is a beta-blocker that also blocks potassium channels. nih.gov

The exploration of these unconventional targets requires a multidisciplinary approach, combining computational modeling with experimental validation. Identifying novel interactions could lead to the repurposing of existing compounds or the design of new analogues with unique therapeutic profiles.

Sustainable Chemistry Principles in the Synthesis of β-Blocker Research Compounds

The pharmaceutical industry is increasingly embracing the principles of green and sustainable chemistry to minimize the environmental impact of drug manufacturing. bioengineer.orgmdpi.com This is particularly relevant for the synthesis of research compounds like this compound analogues, where efficiency and environmental responsibility are key considerations.

Recent research has focused on developing more sustainable synthetic methods for β-blockers. Chemoenzymatic approaches, which utilize enzymes as catalysts, offer a promising alternative to traditional chemical synthesis. mdpi.commdpi.com Enzymes, such as lipases, can catalyze reactions with high enantioselectivity under mild conditions, reducing the need for protecting groups and chiral auxiliaries. mdpi.comacs.org For instance, the synthesis of (S)-betaxolol has been achieved with high enantiomeric excess using a lipase-catalyzed kinetic resolution. mdpi.com

The use of alternative reaction media, such as deep eutectic solvents (DES), is another area of active research. mdpi.com DES are biodegradable and can replace volatile organic solvents, leading to a greener synthetic process. mdpi.com Additionally, innovations in reactor technology, such as the use of membrane nanoreactors, can dramatically improve reaction efficiency and reduce waste. bioengineer.org A recent study demonstrated the use of a graphene oxide membrane reactor for the synthesis of propranolol (B1214883), achieving near-perfect conversion in seconds at room temperature. bioengineer.org

The application of these sustainable chemistry principles to the synthesis of this compound analogues can lead to more efficient, cost-effective, and environmentally friendly production methods. This not only benefits the environment but also aligns with the growing demand for sustainable practices in the pharmaceutical industry.

Q & A

Q. How can researchers ethically justify this compound’s use in animal models given conflicting toxicity reports?

- Methodological Answer :

- Systematic review : Synthesize existing evidence using PRISMA guidelines to identify knowledge gaps.

- 3Rs adherence : Apply the “Reduction, Refinement, Replacement” framework. Use computational models (e.g., QSAR) before in vivo testing.

- Ethics committee approval : Submit a risk-benefit analysis with species-specific toxicity thresholds to institutional review boards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.